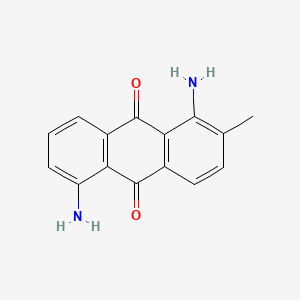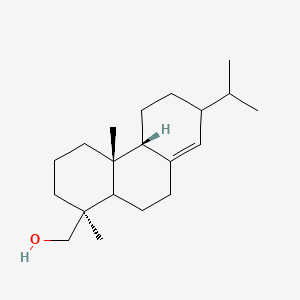
Hydroabiety alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hydroabiety alcohol can be synthesized through several methods. One common laboratory method involves the reduction of abietic acid, a major component of rosin, using hydrogenation. This process typically employs a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Industrial production methods often involve similar hydrogenation processes but on a larger scale, ensuring higher yields and purity .
Chemical Reactions Analysis
Hydroabiety alcohol undergoes various chemical reactions typical of primary alcohols. Some of the key reactions include:
Scientific Research Applications
Hydroabiety alcohol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of hydroabiety alcohol involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activities and interact with cell membranes, altering their properties and functions . The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its antioxidant and anti-inflammatory properties .
Comparison with Similar Compounds
Hydroabiety alcohol is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Abietic acid: The precursor to this compound, used in similar applications but with different chemical properties.
Isopropyl-2-decahydronaphthalenol: Another resin-derived alcohol with similar uses but different chemical behavior.
This compound stands out due to its excellent color, low tack, and oxidation resistance, making it highly valuable in industrial applications .
Properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
[(1S,4aR,4bR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3/t15?,17-,18?,19-,20-/m1/s1 |
InChI Key |
FLMIYUXOBAUKJM-GDFXLJFKSA-N |
Isomeric SMILES |
CC(C)C1CC[C@@H]2C(=C1)CCC3[C@@]2(CCC[C@]3(C)CO)C |
Canonical SMILES |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
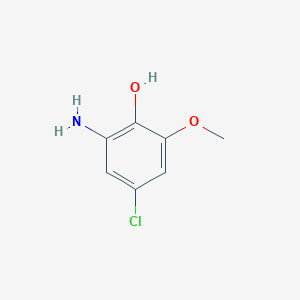
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)


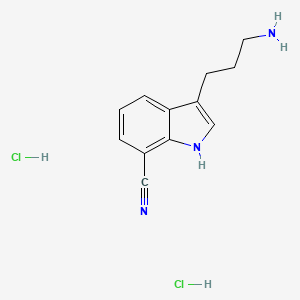
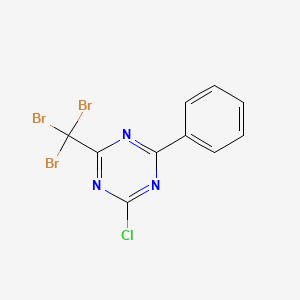
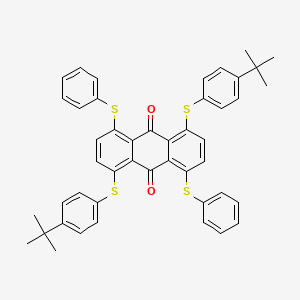
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)
![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

